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Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895 Get Quote

For researchers, scientists, and professionals in drug development, the unambiguous structural

confirmation of organic molecules is paramount. This guide provides a detailed comparison of

the spectroscopic data for the three isomers of methyl nitrobenzoate—methyl 2-nitrobenzoate,

methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate—to aid in their differentiation and structural

verification. The guide leverages data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass

spectrometry.

Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the ortho, meta,

and para isomers of methyl nitrobenzoate.

¹H NMR Spectroscopy
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the

protons. The position of the electron-withdrawing nitro group relative to the methyl ester group

results in distinct splitting patterns and chemical shifts for the aromatic protons of each isomer.
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Isomer -OCH₃ Signal (δ, ppm)
Aromatic Proton Signals (δ,

ppm)

Methyl 2-nitrobenzoate ~3.9 (s, 3H) ~7.6-7.9 (m, 3H), ~8.1 (dd, 1H)

Methyl 3-nitrobenzoate ~3.93 (s, 3H)[1]
~7.65-7.50 (m, 2H), ~8.37-8.28

(m, 2H), ~8.76 (s, 1H)[1]

Methyl 4-nitrobenzoate ~3.94 (s, 3H)[1] ~8.13-8.26 (m, 4H)[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecule. The

chemical shifts of the aromatic carbons are influenced by the position of the two substituents.

Isomer -OCH₃ (δ, ppm) C=O (δ, ppm)
Aromatic Carbons

(δ, ppm)

Methyl 2-

nitrobenzoate
~53.0 ~165.0

~124.0, 128.0, 130.0,

131.0, 133.0, 148.0

Methyl 3-

nitrobenzoate
~52.6[1] ~164.7[1]

~124.3, 127.2, 129.5,

131.7, 135.1, 148.1[1]

Methyl 4-

nitrobenzoate
~52.8[1] ~165.1[1]

~123.5, 130.6, 135.4,

150.5[1]

IR Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

key absorptions for methyl nitrobenzoate isomers are from the carbonyl group of the ester and

the nitro group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
C=O Stretch

(cm⁻¹)

NO₂

Symmetric

Stretch

(cm⁻¹)

NO₂

Asymmetric

Stretch

(cm⁻¹)

C-O Stretch

(cm⁻¹)

Aromatic C-

H Bending

(cm⁻¹)

Methyl 2-

nitrobenzoate
~1730 ~1350 ~1530 ~1250 ~740 (ortho)

Methyl 3-

nitrobenzoate
~1716[2]

~1315-

1355[3]

~1490-

1550[3]

~1160-

1210[3]

~690-780 and

~880 (meta)

[3]

Methyl 4-

nitrobenzoate
~1725 ~1345 ~1525 ~1280

~800-850

(para)[3]

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. The molecular ion peak (M⁺) for all three isomers is expected at m/z 181,

corresponding to the molecular weight of methyl nitrobenzoate.[4]

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

Methyl 2-nitrobenzoate 181
150 (M-OCH₃)⁺, 135 (M-

NO₂)⁺, 121, 104, 76

Methyl 3-nitrobenzoate 181[5]
150 (M-OCH₃)⁺, 135 (M-

NO₂)⁺, 121, 104, 76, 50[5]

Methyl 4-nitrobenzoate 181
150 (M-OCH₃)⁺, 135 (M-

NO₂)⁺, 121, 104, 76

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the methyl nitrobenzoate isomer in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Integrate the signals to determine the relative number of protons.

Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce the connectivity

of the protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

A sufficient number of scans and a suitable relaxation delay are required due to the low

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates

(e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry

potassium bromide (KBr) and press it into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate

charged ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns.

Structure Determination Workflow
The following diagram illustrates the logical workflow for identifying a specific isomer of methyl

nitrobenzoate using the comparative spectroscopic data.
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Caption: Workflow for Isomer Identification.
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By systematically applying these spectroscopic techniques and comparing the acquired data

with the reference values provided, researchers can confidently determine the structure of the

specific methyl nitrobenzoate isomer in their sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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